molecular formula C17H19BrN4O B2850796 N-(2-bromophenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide CAS No. 1421484-78-7

N-(2-bromophenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide

Cat. No.: B2850796
CAS No.: 1421484-78-7
M. Wt: 375.27
InChI Key: MELQPQJLVBLDFF-UHFFFAOYSA-N
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Description

N-(2-bromophenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides. Compounds in this class are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromophenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route might include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate starting materials.

    Introduction of the Pyridazinyl Group: This step might involve coupling reactions such as Suzuki or Stille coupling to attach the pyridazinyl moiety to the piperidine ring.

    Amidation: The final step involves the formation of the carboxamide group, typically through reactions with amines and carboxylic acid derivatives.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis using optimized conditions to ensure high yield and purity. This might involve continuous flow reactors, automated synthesis platforms, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromophenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom on the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide or other nucleophiles in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.

    Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(2-bromophenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide would depend on its specific biological target. Generally, it might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular pathways involved could include signal transduction, gene expression regulation, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorophenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide
  • N-(2-fluorophenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide
  • N-(2-iodophenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide

Uniqueness

N-(2-bromophenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine atoms can participate in halogen bonding, affecting the compound’s interaction with biological targets.

Biological Activity

Structural Overview

The compound can be described as follows:

  • Piperidine Ring : A six-membered ring containing one nitrogen atom, which is known for its ability to interact with various biological targets.
  • Carboxamide Group : This functional group (CONH2) is linked at the third position of the piperidine ring, influencing the compound's solubility and reactivity.
  • Bromophenyl Substituent : The presence of a bromine atom at the second position of the phenyl ring may enhance biological activity through increased lipophilicity and potential halogen bonding.

Potential Biological Activities

Although direct studies on N-(2-bromophenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide are scarce, compounds with similar structures have demonstrated significant pharmacological properties:

  • Antitumor Activity : Piperidine derivatives have been associated with antitumor effects due to their ability to inhibit key enzymes involved in cancer progression. For example, pyrazole derivatives have shown inhibitory activity against various cancer cell lines, suggesting that similar mechanisms might be applicable to this compound .
  • Anti-inflammatory and Antibacterial Effects : Many piperidine-based compounds exhibit anti-inflammatory and antibacterial properties. The structural components of this compound may contribute to such activities through interactions with inflammatory mediators or bacterial enzymes .
  • Receptor Interaction : The unique combination of functional groups may allow this compound to interact with specific biological receptors or enzymes, potentially leading to therapeutic effects in various disease states.

Structure-Activity Relationship (SAR)

The biological activity of compounds in medicinal chemistry often correlates with their structural features. A comparative analysis of similar compounds can provide insights into potential activities:

Compound NameKey FeaturesBiological Activity
This compoundBromine substitution on phenyl ringPotential antitumor, anti-inflammatory
N-(2-methoxyphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamideMethoxy substitutionEnhanced solubility and receptor interaction
N-(4-fluorophenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamideFluorine substitutionAltered pharmacokinetics

Case Studies and Research Findings

  • Antitumor Studies : Research on pyrazole derivatives indicates that brominated compounds often exhibit enhanced cytotoxicity against breast cancer cell lines. For instance, studies show that bromine-containing pyrazoles can synergistically enhance the effects of established chemotherapeutics like doxorubicin .
  • Inflammatory Response Modulation : Similar compounds have been investigated for their ability to modulate inflammatory pathways, suggesting that this compound could also exhibit such properties if tested.

Properties

IUPAC Name

N-(2-bromophenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19BrN4O/c1-12-8-9-16(21-20-12)22-10-4-5-13(11-22)17(23)19-15-7-3-2-6-14(15)18/h2-3,6-9,13H,4-5,10-11H2,1H3,(H,19,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MELQPQJLVBLDFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)N2CCCC(C2)C(=O)NC3=CC=CC=C3Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BrN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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